molecular formula C19H18N6O3S B2410302 4-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 1705243-56-6

4-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No. B2410302
CAS RN: 1705243-56-6
M. Wt: 410.45
InChI Key: CBZWEOUWMJSAGL-UHFFFAOYSA-N
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Description

4-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C19H18N6O3S and its molecular weight is 410.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Analysis

Synthesis of compounds with structures related to 4-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile involves complex chemical reactions. For instance, derivatives of 1,3,4-oxadiazole, which are known for their biological activities, have been synthesized through multi-step reactions involving benzenesulfonyl chloride, ethyl isonipecotate, and various N-aralkyl/aryl substituted 2-bromoacetamides. These derivatives were found to have moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016), (Aziz‐ur‐Rehman et al., 2017).

Structural and Biological Evaluation

These compounds have also been evaluated for their structural aspects and biological activities. For instance, a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and screened for their biological activities. The structures of these compounds were elucidated using modern spectroscopic techniques, and they were screened against butyrylcholinesterase enzyme and subjected to molecular docking studies to understand their binding affinity with biochemical targets (Khalid et al., 2016).

Pharma Market Insights

The compound of interest falls into a category that has been reflected in the pharmaceutical market through patents, with derivatives being utilized as selective receptor agonists for specific treatments. For instance, certain derivatives are used as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment, indicating the pharmaceutical significance and application potential of these compounds (Habernickel, 2001).

Advanced Synthesis Techniques

Advanced synthesis techniques have been developed for compounds containing 1,2,4-oxadiazole, showcasing their potential in various therapeutic areas. For example, a stereospecific scale-up synthesis was presented for an isoxazole-containing S1P1 receptor agonist, highlighting the importance of these compounds in medicinal chemistry and pharmaceutical development (Hou et al., 2017).

properties

IUPAC Name

4-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3S/c20-11-14-3-5-16(6-4-14)29(26,27)25-9-1-2-15(13-25)10-18-23-19(24-28-18)17-12-21-7-8-22-17/h3-8,12,15H,1-2,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZWEOUWMJSAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)CC3=NC(=NO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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